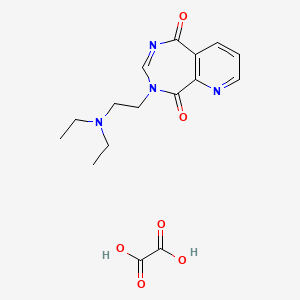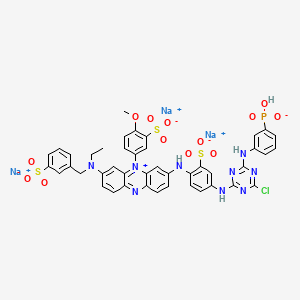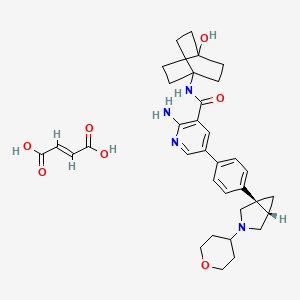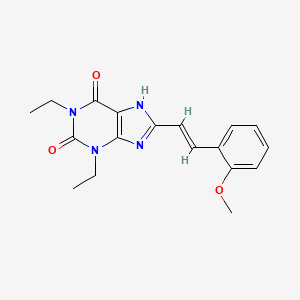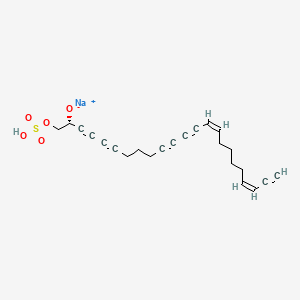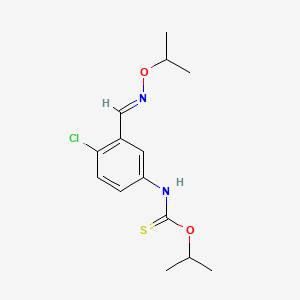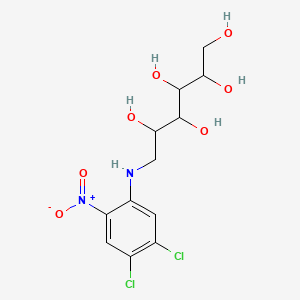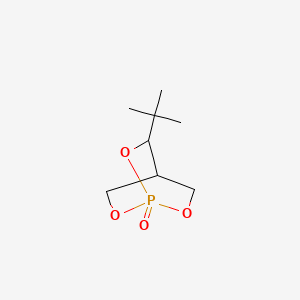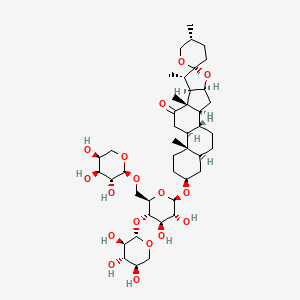
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the benzothiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride typically involves the cyclization of N-benzylbenzenecarbothioamides through electrochemical intramolecular dehydrogenative cyclization. This method is considered economical and environmentally friendly . The reaction conditions often include the use of Buchwald–Hartwig amination or other classical synthetic pathways .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been evaluated as a DNA/RNA probe due to its ability to bind to polynucleotides.
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and antiproliferative properties.
Industry: It is used in the development of novel fungicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a DNA/RNA groove binder, suggesting its potential as a novel DNA/RNA probe . The compound’s biological activities are attributed to its ability to interfere with cellular processes, leading to its anti-inflammatory, antimicrobial, and antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzothiazine: Known for its DNA/RNA binding properties.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Evaluated as an acetylcholinesterase inhibitor.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride stands out due to its broad spectrum of biological activities and its potential applications in multiple fields. Its unique structure allows it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
81735-46-8 |
|---|---|
Formule moléculaire |
C14H19ClN2O2S |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
Clé InChI |
SQFJCPAKCANMHM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




